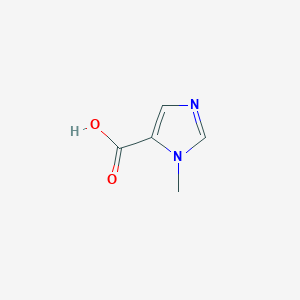

1-methyl-1H-imidazole-5-carboxylic acid

CAS No.: 41806-40-0

Cat. No.: VC2170674

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41806-40-0 |

|---|---|

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | 3-methylimidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9) |

| Standard InChI Key | PBEDVTDUVXFSMW-UHFFFAOYSA-N |

| SMILES | CN1C=NC=C1C(=O)O |

| Canonical SMILES | CN1C=NC=C1C(=O)O |

Introduction

Chemical Identity and Structure

1-Methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by an imidazole ring with specific substitutions. The imidazole core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a methyl group attached to the nitrogen at position 1 and a carboxylic acid group at position 5.

Basic Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂ |

| Chemical Class | Imidazole carboxylic acids |

| Key Functional Groups | Imidazole ring, carboxylic acid, N-methyl |

| Position of Substituents | 1-methyl, 5-carboxylic acid |

| Structural Characteristics | Five-membered heterocycle with two nitrogen atoms |

The compound's structure is distinct from its isomer, 4-methyl-1H-imidazole-5-carboxylic acid (CID 73825), which has the methyl group at position 4 rather than at the N-1 position . This positional difference significantly affects the compound's reactivity, particularly in functionalization reactions at the C-2 position.

Physical and Chemical Properties

Physical Properties

While the search results don't provide comprehensive physical property data specifically for 1-methyl-1H-imidazole-5-carboxylic acid, we can infer some properties based on similar imidazole derivatives.

| Property | Expected Value/Characteristic |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | White to off-white |

| Solubility | Likely soluble in polar solvents (water, alcohols, DMF, DMSO) |

| Melting Point | Expected to be >150°C (based on similar compounds) |

| pKa | Likely between 4-5 (carboxylic acid group) |

Chemical Reactivity

The reactivity of 1-methyl-1H-imidazole-5-carboxylic acid is influenced by both the imidazole ring and the carboxylic acid functionality:

-

The carboxylic acid group can undergo typical reactions such as esterification, as demonstrated in the literature where it was converted to its t-butyl ester using p-TsCl/pyridine/t-BuOH system with a yield of 76% .

-

The imidazole ring, particularly at the C-2 position, is susceptible to functionalization through various reactions.

-

The N-methylation at position 1 prevents reactions at this nitrogen, directing further substitutions to occur predominantly at the C-2 and C-4 positions.

Applications in Organic Synthesis

Role as a Building Block

1-Methyl-1H-imidazole-5-carboxylic acid serves as a crucial building block in organic synthesis, particularly in the creation of more complex imidazole derivatives with varied substitution patterns.

Porphyrin Chemistry

Research indicates that this compound and its derivatives play important roles in the development of specialized porphyrin systems:

-

The imidazole moiety can be attached to porphyrin templates via amide linkages, creating "imidazole-based pickets" on the porphyrin structure .

-

These modified porphyrins are investigated for their potential to mimic the a3/Cub site of cytochrome c oxidase, an essential enzyme in cellular respiration .

-

Subtle structural variations in the imidazole substitution pattern significantly influence the chemical and electrocatalytic properties of the resulting compounds .

Biological and Pharmaceutical Relevance

Structure-Activity Relationships

Research on related compounds suggests that:

-

The introduction of electron-withdrawing groups (such as nitro or trifluoromethyl) at specific positions can enhance antiviral activity .

-

Modifications to the carboxylic acid group, such as esterification or amide formation, can significantly impact biological properties .

-

The position of the methyl group on the imidazole ring appears to influence the compound's biological activity profile .

| Compound | Key Modification | Biological Activity Highlight |

|---|---|---|

| Ethyl 1-hydroxy-2-(2-hydroxyphenyl)-4-methyl-1H-imidazole-5-carboxylate | Hydroxyl groups on phenyl and imidazole | Promising antiviral activity |

| Ethyl 1-hydroxy-2-(4-nitrophenyl)-4-methyl-1H-imidazole-5-carboxylate | Nitro group on phenyl ring | IC₅₀ = 0.45 μM against viruses, SI = 102 |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | Trifluoromethyl group on phenyl ring | IC₅₀ = 0.35 μM, low cytotoxicity, SI = 919 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume